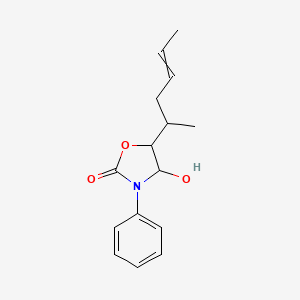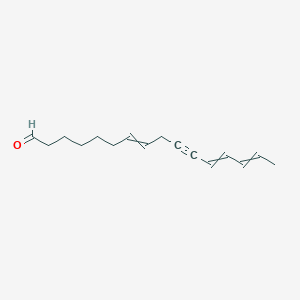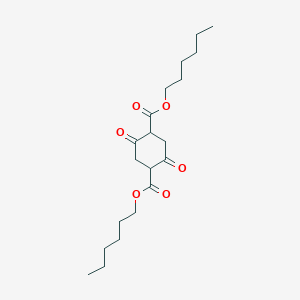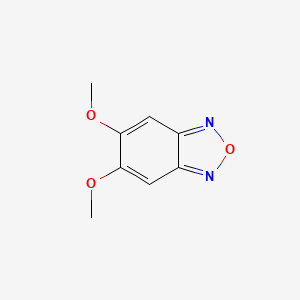![molecular formula C14H11FO4S B14306414 {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid CAS No. 112899-48-6](/img/structure/B14306414.png)
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid is an organic compound that features a fluorine atom, a thiophene ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the acylation of 2-aminothiophene-3-carbonitrile using 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and thiophene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Thiophene-2-acetic acid: An isomer with similar structural features but different reactivity and applications.
Thiophene-3-acetic acid: Another isomer with distinct properties and uses.
Uniqueness
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid is unique due to the presence of the fluorine atom and the specific positioning of the thiophene ring and acetic acid moiety
特性
CAS番号 |
112899-48-6 |
|---|---|
分子式 |
C14H11FO4S |
分子量 |
294.30 g/mol |
IUPAC名 |
2-[3-fluoro-4-(2-thiophen-2-ylacetyl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H11FO4S/c15-12-6-9(19-8-14(17)18)3-4-11(12)13(16)7-10-2-1-5-20-10/h1-6H,7-8H2,(H,17,18) |
InChIキー |
PEGFJTZDOBONSY-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC(=O)C2=C(C=C(C=C2)OCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)

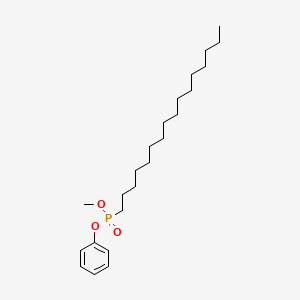
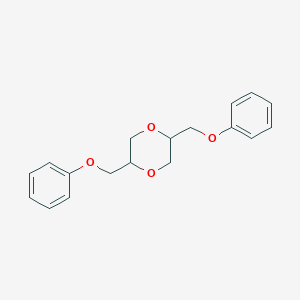
![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
